Ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
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Overview
Description
The compound is a derivative of N-Boc piperazine . N-Boc piperazine, also known as tert-Butyl piperazine-1-carboxylate, is a protected form of piperazine . Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, N-Boc piperazine can be prepared via solvent-free N-Boc protection catalyzed by iodine . It can also undergo Buchwald-Hartwig coupling reactions with aryl halides .Chemical Reactions Analysis
N-Boc piperazine can undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) .Scientific Research Applications
Synthesis and Characterization
- The synthesis of related piperazine derivatives involves condensation reactions and has been explored in various studies. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction, characterized by spectroscopic methods, and its crystal structure was analyzed (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Piperazine derivatives have been evaluated for various biological activities. For example, some compounds exhibited moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015). Other studies have focused on their antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Structural Analysis
- The crystal and molecular structure of related piperazine-carboxylate compounds has been reported, providing insights into bond lengths and angles typical of such structures (Mamat et al., 2012).
Antioxidant Performance
- Piperazine derivatives have been synthesized and tested as antioxidants in polypropylene copolymers. Their performance was compared with commercially available antioxidants, showing that the presence of phenolic and amino groups influenced antioxidant performance (Desai et al., 2004).
Development of Carboxylesterase Inhibitors
- Piperazine derivatives have been developed as specific inhibitors for human intestinal carboxylesterase, which is relevant in the context of reducing toxic side effects of certain drugs (Yoon et al., 2004).
Photostability Enhancement
- Some studies have focused on enhancing the photostability of materials, for example, by synthesizing piperidine-triazine compounds for polypropylene blends, which exhibited improved antiphoto-oxidative performance (Xue-chuan, 2003).
Applications in Drug Development
- Piperazine derivatives have been used in the development of long-acting dopamine transporter ligands, potential therapeutic agents for cocaine abuse (Lewis et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-5-25-19(24)22-12-10-21(11-13-22)14-17(23)15-26-18-8-6-16(7-9-18)20(2,3)4;/h6-9,17,23H,5,10-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJCJUCRVGRGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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